molecular formula C9H20N2 B1646761 N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine CAS No. 933684-70-9

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

Cat. No.: B1646761
CAS No.: 933684-70-9
M. Wt: 156.27 g/mol
InChI Key: YSWZWFUGBKCCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine: is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to an ethanamine backbone with two methyl groups on the nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine involves the reductive amination of 3-piperidone with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Alkylation of Piperidine: : Another method involves the alkylation of piperidine with N,N-dimethyl-2-chloroethanamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to form secondary amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : this compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles. This reaction often requires a strong base and a suitable leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Secondary amines, dealkylated products.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.

Medicine

This compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological or psychiatric conditions due to its structural similarity to known bioactive compounds.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. The piperidine ring and dimethylamine group can interact with active sites, influencing the activity of these targets. The exact pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(2-pyridinyl)ethanamine
  • N,N-Dimethyl-4-(4-piperidinyl)-2-pyrimidinamine
  • N,N-Dimethyl-2-(piperidin-3-yl)pyridin-4-amine

Uniqueness

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is unique due to its specific structure, which combines a piperidine ring with a dimethylated ethanamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

By comparing it with similar compounds, researchers can identify unique features and potential advantages, such as improved reactivity, selectivity, or biological activity.

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWZWFUGBKCCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Reactant of Route 3
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Reactant of Route 4
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Reactant of Route 5
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Reactant of Route 6
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.